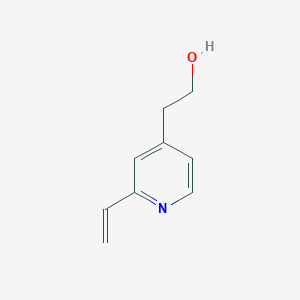

![molecular formula C7H11N B3347548 1-氮杂双环[2.2.2]辛-2-烯 CAS No. 13929-94-7](/img/structure/B3347548.png)

1-氮杂双环[2.2.2]辛-2-烯

描述

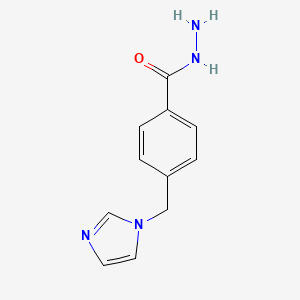

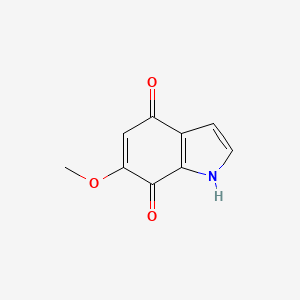

1-Azabicyclo[2.2.2]oct-2-ene, also known by its CAS Registry Number 13929-94-7, is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.1689 .

Synthesis Analysis

The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene has been achieved through various methods. One approach involves the base-mediated synthesis of azabicyclo[2.2.2]octanes through the reaction of dibenzalacetone and malononitrile . Another method involves the direct intramolecular dehydration reaction of 4-(2-hydroxyethyl) piperidine vapor in the presence of CNM-3, a solid acidic catalyst .Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[2.2.2]oct-2-ene can be represented by the IUPAC Standard InChI: InChI=1S/C7H11N/c1-4-8-5-2-7(1)3-6-8/h1,4,7H,2-3,5-6H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemistry of 1-Azabicyclo[2.2.2]oct-2-ene is diverse and interesting. For instance, it can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Physical and Chemical Properties Analysis

1-Azabicyclo[2.2.2]oct-2-ene has a melting point of 52 °C . Its density is predicted to be 1.01±0.1 g/cm3 . The proton affinity is 969.4 kJ/mol and the gas basicity is 938.6 kJ/mol .科学研究应用

合成和化学反应

2-氮杂双环[3.2.1]辛-3-烯的合成:Gregory、Bullock 和 Chen (1985) 的一项研究探讨了 2-氮杂双环[3.2.1]辛-3-烯的合成,包括具有螺环中心的变体,使用涉及 1,3-二酮或环戊二烯的反应。他们使用各种光谱方法确定了这些双环化合物的结构,发现其中一些具有低抗菌和降压活性 (Gregory, Bullock, & Chen, 1985).

吡咯兰 A 类似物的合成:Parhizkar 等人。(2017) 进行了关于通过涉及氮杂内酯的反应合成 1-氮杂双环[3.3.0]辛-3-烯-2-酮衍生物的研究。这一过程导致产生一类具有显着抗菌活性的多环类半生物碱 (Parhizkar et al., 2017).

光环加成和结构研究

分子内光环加成:Choi 和 White (2004) 证明,当 2-氮杂双环[2.2.2]辛-5-烯经受光化学反应时,会发生分子内 [2 + 2] 环加成,产生新的氮杂四环结构。发现这些结构具有热稳定性 (Choi & White, 2004).

自由基阳离子的表征:Gerson 和 Qin (1988) 使用 ESR、ENDOR 和 TRIPLE 共振光谱表征了 2,3-二氮杂双环[2.2.2]辛-2-烯的自由基阳离子。他们的研究提供了对这种自由基阳离子在各种化学环境中的性质的见解 (Gerson & Qin, 1988).

有机合成中的应用

碳环核苷的合成:Quadrelli 等人。(2007, 2008) 探索了使用 3-苯甲酰基-2-氧杂-3-氮杂双环[2.2.2]辛-5-烯合成基于异恶唑啉的碳环核苷。这种方法为构建嘌呤和嘧啶核苷提供了一条途径,这在药物化学中很重要 (Quadrelli et al., 2007); (Quadrelli et al., 2008).

- .app/papers/measurement-nitrogen-inversion-barriers-invertomer-malpass/6b97ac85c4a857d19631dcdb849e0820/?utm_source=chatgpt).

荧光猝灭研究

- 桥头取代对荧光猝灭的影响:Meyer、Zhang 和 Nau (2009) 研究了 2,3-二氮杂双环[2.2.2]-辛-2-烯衍生物的荧光猝灭,包括对桥头取代的研究。他们的发现有助于理解这些化合物的光物理性质,这与荧光研究和潜在传感器开发相关 (Meyer, Zhang, & Nau, 2009).

重排和动力学研究

- 2-氮杂双环[2.2.2]辛烷系统中的重排:Bußmann 和 Heesing (1987) 探索了 2-氮杂双环[2.2.2]辛-5-烯和辛烷衍生物中的各种热重排,提供了对这些系统复杂反应途径和动力学的宝贵见解 (Bußmann & Heesing, 1987).

基质隔离和红外光谱

- 扭曲的硅氮双键:Radziszewski 等人。(1993) 对桥头硅氨基进行基质隔离,包括 1-硅-2-氮杂双环[2.2.2]辛-1(2)-烯,提供了有关这些独特化合物红外和紫外-可见光谱的宝贵数据。这项研究增强了对受限系统中硅氮双键的理解 (Radziszewski et al., 1993).

未来方向

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . There is a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .

属性

IUPAC Name |

1-azabicyclo[2.2.2]oct-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-4-8-5-2-7(1)3-6-8/h1,4,7H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRHUIUXVVVOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160992 | |

| Record name | 1-Azabicyclo(2.2.2)oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13929-94-7 | |

| Record name | 1-Azabicyclo(2.2.2)oct-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013929947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

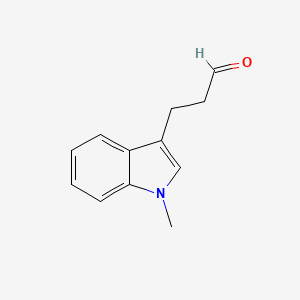

![Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-](/img/structure/B3347495.png)

![1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester](/img/structure/B3347511.png)

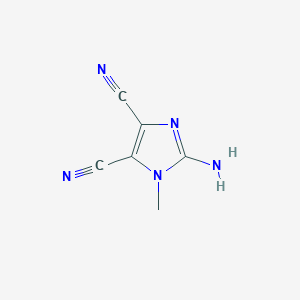

![Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester](/img/structure/B3347522.png)

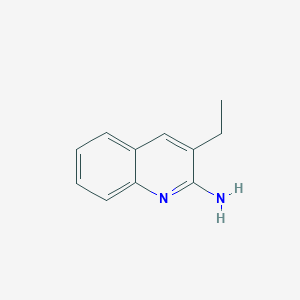

![1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione](/img/structure/B3347541.png)